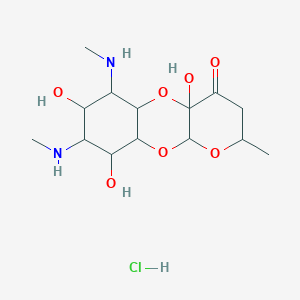

Spectinomycin Dihydrochloride

Description

Propriétés

IUPAC Name |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7.2ClH/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGDPGQSHLLYIK-XYQGXRRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26Cl2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045429 | |

| Record name | Spectinomycin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21736-83-4, 22189-32-8 | |

| Record name | Spectinomycin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spectinomycin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one, decahydro-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)-, hydrochloride, hydrate (1:2:5), (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPECTINOMYCIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296JEI210Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the difference between spectinomycin and aminoglycosides?

An In-depth Technical Guide to the Core Differences Between Spectinomycin and Aminoglycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin and aminoglycosides are both pivotal classes of antibiotics that function by inhibiting bacterial protein synthesis via interaction with the 30S ribosomal subunit. Despite this shared overarching mechanism, they exhibit fundamental distinctions in chemical structure, ribosomal binding sites, mode of action, and consequently, their spectrum of activity, resistance profiles, and clinical utility. This technical guide provides a comprehensive analysis of these differences, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways to elucidate their unique biochemical and pharmacological characteristics.

Chemical Structure: The Foundational Divergence

The primary distinction between spectinomycin and canonical aminoglycosides lies in their core chemical architecture.

-

Aminoglycosides : This class is characterized by a central aminocyclitol ring, which is either streptidine (in streptomycin) or, more commonly, 2-deoxystreptamine. This ring is glycosidically bonded to two or more amino sugars.[1][2] This structure results in highly polar, polycationic molecules.[3] Key examples include Kanamycin, Gentamicin, Amikacin, and Tobramycin.

-

Spectinomycin : While it contains an aminocyclitol moiety (a streptamine nucleus), it is not a true aminoglycoside because it lacks amino sugars attached by glycosidic bonds.[2][4] Instead, it possesses a unique and rigid tricyclic structure, classifying it as an aminocyclitol antibiotic.[4][5][6]

Caption: Hierarchical classification of spectinomycin and aminoglycosides.

Mechanism of Action: A Tale of Two Binding Sites

Both drug classes target the 30S ribosomal subunit to inhibit protein synthesis, but their precise binding locations and the functional consequences of this binding differ significantly.[7][8]

Ribosomal Binding Sites

-

Aminoglycosides : The primary binding site for 2-deoxystreptamine-containing aminoglycosides like gentamicin and kanamycin is the decoding A-site within helix 44 (h44) of the 16S ribosomal RNA (rRNA).[9][10][11] This interaction induces a conformational change, flipping out key nucleotides (A1492 and A1493), which mimics the state of correct codon-anticodon pairing.[10] Some aminoglycosides, such as gentamicin, also possess a secondary binding site on the 50S subunit's helix 69 (H69).[10]

-

Spectinomycin : In contrast, spectinomycin binds to a distinct and unique pocket within helix 34 (h34) of the 16S rRNA, located in the head domain of the 30S subunit.[5][10][12] This binding site is spatially separate from the A-site targeted by aminoglycosides.

Functional Consequences

-

Aminoglycosides : Binding at the A-site leads to two primary inhibitory effects:

-

Codon Misreading : The induced conformational change stabilizes the binding of near-cognate aminoacyl-tRNAs, causing the incorporation of incorrect amino acids into the nascent polypeptide chain.[11][13][14]

-

Inhibition of Translocation : The presence of the drug interferes with the movement of the ribosome along the mRNA.[9][14] The accumulation of aberrant, non-functional proteins, combined with the eventual halt of synthesis, results in a potent, concentration-dependent bactericidal action.[8][14]

-

-

Spectinomycin : Spectinomycin's interaction with the head domain of the 30S subunit does not cause misreading. Instead, it locks the head in a specific conformation, physically blocking the translocation of the peptidyl-tRNA from the A-site to the P-site.[10][12][15] This effectively arrests protein elongation, leading to a primarily bacteriostatic effect.[8][15]

Caption: Contrasting mechanisms of action for aminoglycosides and spectinomycin.

Mechanisms of Resistance

The distinct binding sites and chemical structures of these antibiotics have led to the evolution of different, albeit sometimes overlapping, resistance mechanisms.

| Resistance Mechanism | Aminoglycosides | Spectinomycin |

| Enzymatic Modification | Inactivation by a large family of Aminoglycoside-Modifying Enzymes (AMEs):- AACs (Aminoglycoside Acetyltransferases)- APHs (Aminoglycoside Phosphotransferases)- ANTs (Aminoglycoside Nucleotidyltransferases)[3][16][17] | Inactivation by a more specific set of enzymes:- ANT(9) (Adenylyltransferase)[15]- APH(9) (Phosphotransferase)[3](Some enzymes, like ANT(3")(9), can modify both streptomycin and spectinomycin)[15] |

| Target Site Modification | - Point mutations in 16S rRNA at the h44 binding site (e.g., A1408G).[9][13]- Mutations in ribosomal protein S12 (primarily for streptomycin).[18]- Enzymatic methylation of 16S rRNA by 16S rRNA Methyltransferases (RMTases).[18] | - Point mutations in 16S rRNA at the h34 binding site (e.g., C1192U).[12][15]- Mutations in ribosomal protein S5.[15][18] |

| Reduced Uptake/Efflux | - Impaired drug entry due to mutations in transport systems.[16]- Upregulation of active efflux pumps. | - Primarily mediated by active efflux pumps.[15][18] |

Quantitative Data: Efficacy and Spectrum of Activity

The differences in mechanism are reflected in the antibacterial spectrum and potency, often quantified by the Minimum Inhibitory Concentration (MIC).

Comparative MIC Data

The following table presents representative MIC₅₀/MIC₉₀ values (in µg/mL), which represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively. Data is compiled from various surveillance studies and may vary.

| Organism | Gentamicin (Aminoglycoside) | Amikacin (Aminoglycoside) | Spectinomycin |

| Escherichia coli | 0.5 / 2 | 2 / 8 | 16 / 64 |

| Klebsiella pneumoniae | 1 / 4 | 2 / 16 | >128 / >128 |

| Pseudomonas aeruginosa | 2 / 8 | 4 / 16 | >128 / >128 |

| Staphylococcus aureus (MSSA) | 0.25 / 1 | 4 / 8 | 8 / 32 |

| Neisseria gonorrhoeae | 8 / 32 | 16 / 64 | 16 / 32 |

Data compiled for illustrative purposes.

Spectrum and Clinical Applications

| Feature | Aminoglycosides | Spectinomycin |

| Spectrum | Broad-spectrum, with excellent activity against aerobic Gram-negative bacilli, including Pseudomonas.[8][11] Also active against some Gram-positives like Staphylococcus. Inactive against anaerobes.[14][16] | Narrow spectrum. Primarily active against Neisseria gonorrhoeae and some other Gram-negative organisms.[7] |

| Primary Clinical Use | Treatment of serious, systemic infections caused by Gram-negative bacteria, often in combination with a β-lactam.[7] Also used for synergy in treating Gram-positive endocarditis and in multidrug-resistant tuberculosis regimens.[8] | Second-line treatment for uncomplicated gonorrhea, particularly in patients with allergies to or infections resistant to cephalosporins or penicillins.[7][16] |

Experimental Protocols

Investigating the interaction of these antibiotics with their ribosomal target requires specific biochemical and microbiological assays.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard broth microdilution method according to EUCAST/CLSI guidelines to determine the MIC of an antibiotic against a bacterial strain.[19][20][21]

-

Preparation of Antibiotic Stock : Prepare a high-concentration stock solution of the antibiotic in a suitable solvent.[21]

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation : Culture the bacterial strain overnight. Dilute the culture to achieve a standardized turbidity (e.g., 0.5 McFarland standard). Further dilute to obtain a final inoculum concentration of ~5 x 10⁵ CFU/mL in each well.

-

Incubation : Add the prepared bacterial inoculum to each well of the microtiter plate, including a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the MIC : The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[20][22]

Protocol: Ribosome-Antibiotic Binding via Filter-Binding Assay

This assay quantifies the direct interaction between an antibiotic and its RNA target (e.g., purified ribosomes or a specific rRNA oligonucleotide).[23][24]

-

Target Preparation : Synthesize or purify the target RNA (e.g., a 27-base pair oligonucleotide mimicking the bacterial A-site). Radiolabel the RNA, typically at the 5' end with ³²P-ATP using T4 polynucleotide kinase.

-

Binding Reaction : In a series of tubes, incubate a constant, low concentration of the labeled RNA with increasing concentrations of the antibiotic in an appropriate binding buffer. Allow the reactions to reach equilibrium (e.g., 30 minutes at room temperature).

-

Filtration : Prepare a filtration apparatus with a dual-membrane system. A top nitrocellulose membrane binds protein/ribosome-RNA complexes, while a bottom nylon membrane captures unbound RNA.[25][26]

-

Washing : Pass each binding reaction through the filter under vacuum. Wash each well with ice-cold binding buffer to remove non-specifically bound RNA.[25]

-

Quantification : Disassemble the apparatus and quantify the radioactivity on the top (bound) and bottom (unbound) membranes using a scintillation counter or phosphorimager.

-

Data Analysis : Plot the fraction of bound RNA as a function of antibiotic concentration. Fit the data to a binding isotherm to determine the equilibrium dissociation constant (Kᴅ).

Caption: Workflow for a filter-binding assay to measure antibiotic-ribosome affinity.

Protocol: In Vitro Translation Inhibition Assay

This assay measures the functional consequence of antibiotic binding by assessing its ability to inhibit protein synthesis in a cell-free system.[27][28]

-

System Preparation : Prepare or obtain a cell-free transcription-translation system (e.g., E. coli S30 extract). The system contains all necessary components for protein synthesis (ribosomes, tRNAs, enzymes, etc.).

-

Reaction Setup : In a microplate, set up reactions containing the cell-free extract, an amino acid mixture, an energy source (ATP/GTP), and a DNA or mRNA template encoding a reporter protein (e.g., Firefly Luciferase).[29]

-

Inhibitor Addition : Add varying concentrations of the test antibiotic (spectinomycin or aminoglycoside) to the reaction wells. Include a no-antibiotic control.

-

Incubation : Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.[30]

-

Signal Detection : Add the substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of functional protein synthesized.

-

Data Analysis : Calculate the percent inhibition of translation for each antibiotic concentration relative to the no-antibiotic control. Plot the percent inhibition versus antibiotic concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition).

References

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. Sugary Antimicrobials: The Chemistry of Aminoglycoside Antibiotics - PharmaFeatures [pharmafeatures.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectinomycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Aminoglycoside and spectinomycin | PDF [slideshare.net]

- 8. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 9. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mutations Conferring Aminoglycoside and Spectinomycin Resistance in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. Aminoglycosides & Spectinomycin | Katzung & Trevor's Pharmacology: Examination & Board Review, 13e | AccessMedicine | McGraw Hill Medical [accessmedicine.mhmedical.com]

- 15. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aminoglycosides & Spectinomycin.pptx [slideshare.net]

- 17. journals.asm.org [journals.asm.org]

- 18. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dickwhitereferrals.com [dickwhitereferrals.com]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sanfordguide.com [sanfordguide.com]

- 23. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Filter binding assay - Wikipedia [en.wikipedia.org]

- 25. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 26. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. assets.fishersci.com [assets.fishersci.com]

- 29. m.youtube.com [m.youtube.com]

- 30. In vitro research method for screening inhibitors of protein translation [norecopa.no]

Spectinomycin Dihydrochloride: A Technical Whitepaper on its Discovery, Origin, and Biosynthesis from Streptomyces spectabilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin is an aminocyclitol antibiotic notable for its activity against Gram-negative bacteria, particularly Neisseria gonorrhoeae.[1] This technical guide provides an in-depth overview of the discovery of spectinomycin, its origin from the bacterium Streptomyces spectabilis, and the molecular pathways governing its biosynthesis. The document includes a compilation of quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of the biosynthetic pathway and discovery workflow to serve as a comprehensive resource for researchers in microbiology and drug development.

Discovery and Origin

Spectinomycin, initially known as actinospectacin, was discovered in 1961 by researchers at the Upjohn company.[2][3] The antibiotic was isolated from the culture broth of a strain of actinomycete bacteria identified as Streptomyces spectabilis.[1][2] The initial form was the sulfate salt, which was later replaced by the more soluble dihydrochloride salt for clinical use.[3] Spectinomycin exhibits a unique tricyclic structure and is classified as an aminocyclitol antibiotic, sharing some structural similarities with aminoglycosides but differing in that it is not an aminoglycoside itself.[3]

The Producing Organism: Streptomyces spectabilis

Streptomyces spectabilis is a species of Gram-positive bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.[4] This bacterium is a soil-dwelling microorganism and, in addition to spectinomycin, is known to produce other bioactive compounds.[4] The strain responsible for spectinomycin production has been deposited in various culture collections, with the type strain being ATCC 27465.[4]

Physicochemical and Quantitative Data

Spectinomycin dihydrochloride is a white to off-white crystalline powder that is freely soluble in water.[2] Key quantitative characteristics of spectinomycin dihydrochloride pentahydrate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₄N₂O₇·2HCl·5H₂O | [3] |

| Molecular Weight | 495.3 g/mol (pentahydrate) | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Freely soluble in water | [2] |

| pH (in solution) | 4.0 - 5.0 | [2] |

| Optical Rotation | +15.0° to +21.0° | [2] |

| Water Content (Karl Fischer) | Not more than 21.0% | [2] |

| Assay (On Dried Basis) | Not less than 603 µg/mg | [2] |

| Heavy Metals | Not more than 20 ppm | [2] |

| Minimum Inhibitory Concentration (MIC) against N. gonorrhoeae | <7.5 to 20 µg/mL | [1] |

| Recommended Concentration for Selective Agent Use | 50 - 100 µg/mL | [2] |

| Recommended Concentration for Eukaryotic Cell Culture | 7.5 - 20 mg/L | [2] |

Mechanism of Action

Spectinomycin is a bacteriostatic agent that inhibits protein synthesis in bacteria.[2][5] It binds to the 30S ribosomal subunit, interfering with the translocation of peptidyl-tRNA and thereby disrupting the elongation phase of protein synthesis.[2] This action ultimately leads to the cessation of bacterial growth.

Biosynthesis of Spectinomycin

The biosynthesis of spectinomycin in Streptomyces spectabilis is a complex process involving a dedicated gene cluster. The spectinomycin molecule is composed of two main moieties: spectinamine, which is derived from myo-inositol, and actinospectose, which originates from TDP-glucose.[5] The analysis of the spectinomycin biosynthetic gene cluster has revealed 16 open reading frames (ORFs) that encode the necessary enzymes for its synthesis, as well as for resistance and regulation.[5]

Key genes involved in the biosynthesis of the streptamine core include spcA (myo-inositol synthase), spcB (myo-inositol dehydrogenase), and spcS2 (aminotransferase).[5][6] These three genes have been shown to be sufficient for the production of streptamine.[5][6] The formation of the characteristic dioxane bridge in the spectinomycin structure is a critical step, which has been shown to involve a radical S-adenosyl methionine (SAM) enzyme, SpeY.[7]

Caption: Biosynthetic pathway of spectinomycin from glucose precursors.

Experimental Protocols

Fermentation and Isolation of Spectinomycin

The following is a generalized protocol for the production and isolation of spectinomycin from Streptomyces spectabilis, based on common practices for antibiotic recovery.

-

Inoculum Preparation: A loopful of S. spectabilis from a slant culture is used to inoculate a seed medium in a baffled flask. The culture is incubated with shaking at 30°C for 48 hours.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a suitable nutrient medium. The fermentation is carried out at 30°C with aeration for a period determined by optimal antibiotic production.

-

Harvesting and Cell Removal: The fermentation broth is harvested, and the microbial cells are removed by centrifugation or filtration to yield the culture liquor containing spectinomycin.

-

Initial Purification by Ion Exchange: The clarified culture liquor is passed through a cation exchange resin column. Spectinomycin, being a basic compound, binds to the resin. After washing the column, the antibiotic is eluted with an appropriate buffer.

-

Decolorization and Concentration: The eluate containing spectinomycin is decolorized using activated carbon or a porous resin. The decolorized solution is then concentrated under reduced pressure.

-

Chromatographic Purification: The concentrated sample is further purified using column chromatography, such as with Sephadex LH-20, eluting with a solvent like methanol.[8]

-

Crystallization: The purified fractions are concentrated, and spectinomycin is crystallized from water or methanol at a low temperature.[8] The crystals are collected, washed, and dried.

Characterization by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of spectinomycin and its related impurities.

-

Standard and Sample Preparation:

-

Reference Standard: A stock solution of spectinomycin dihydrochloride reference standard is prepared in deionized water (e.g., 40 mg in 50 mL). This solution is allowed to stand for at least 15 hours to allow for the formation of anomers. It is then diluted with the mobile phase eluent to a working concentration (e.g., 80 µg/mL).[9]

-

Sample Solution: A known amount of the isolated spectinomycin dihydrochloride sample is dissolved in the eluent to a specific concentration (e.g., 15 mg in 100 mL for impurity analysis).[9]

-

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm packing).[9]

-

Mobile Phase: An ion-pairing agent is typically used. For example, a gradient or isocratic elution with a buffer containing a volatile perfluorinated carboxylic acid like trifluoroacetic acid (TFA) in water and an organic modifier like methanol or acetonitrile.[9]

-

Flow Rate: Typically 0.8-1.0 mL/min.

-

Detection: Since spectinomycin lacks a strong UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by Pulsed Amperometric Detection (PAD) after post-column addition of a strong base (e.g., NaOH).[9][10]

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Analysis: Full scan mode is used to identify the molecular ions of spectinomycin and its impurities. Tandem MS (MS/MS) can be employed to obtain structural information by fragmenting the parent ions.

-

Workflow for Discovery and Characterization

The discovery of novel antibiotics from Streptomyces follows a general workflow from isolation of the microorganism to the characterization of the bioactive compound.

Caption: General workflow for the discovery of antibiotics from Streptomyces.

Conclusion

The discovery of spectinomycin from Streptomyces spectabilis represents a significant milestone in the development of antibiotics for treating bacterial infections. Understanding its origin, biosynthetic pathway, and methods for isolation and characterization is crucial for ongoing research, including efforts in synthetic biology to produce novel analogs and in optimizing production yields. The information compiled in this technical guide serves as a foundational resource for professionals in the field, facilitating further exploration and innovation in antibiotic drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. RePub, Erasmus University Repository: Spectinomycin [repub.eur.nl]

- 4. Streptomyces spectabilis - Wikipedia [en.wikipedia.org]

- 5. doaj.org [doaj.org]

- 6. Biosynthesis of spectinomycin: heterologous production of spectinomycin and spectinamine in an aminoglycoside-deficient host, Streptomyces venezuelae YJ003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dioxane Bridge Formation during the Biosynthesis of Spectinomycin Involves a Twitch Radical S-Adenosyl Methionine Dehydrogenase That May Have Evolved from an Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3819485A - Process for producing spectinomycin - Google Patents [patents.google.com]

- 9. cromlab-instruments.es [cromlab-instruments.es]

- 10. akjournals.com [akjournals.com]

An In-depth Technical Guide to Spectinomycin Dihydrochloride: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of spectinomycin dihydrochloride, a critical aminocyclitol antibiotic. The document details its mechanism of action, antimicrobial spectrum, and the development of resistance. Furthermore, it offers detailed experimental protocols for its application in microbiological and molecular biology research, specifically for determining Minimum Inhibitory Concentration (MIC) and for use as a selection agent in plasmid-based genetic engineering.

Chemical Structure and Physicochemical Properties

Spectinomycin is an aminocyclitol antibiotic produced by the bacterium Streptomyces spectabilis. It is structurally distinct from other aminoglycosides. It is commercially available as spectinomycin dihydrochloride, often in its pentahydrate form.

Table 1: Chemical Identifiers and Molecular Properties of Spectinomycin Dihydrochloride

| Property | Value | References |

| Chemical Name | (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one;dihydrochloride | [1] |

| CAS Number | 21736-83-4 (anhydrous)[1][2] | 22189-32-8 (pentahydrate)[3] |

| Molecular Formula | C₁₄H₂₆Cl₂N₂O₇ (anhydrous)[1][2] | C₁₄H₂₄N₂O₇ · 2HCl · 5H₂O (pentahydrate)[3] |

| Molecular Weight | 405.27 g/mol (anhydrous)[4] | 495.35 g/mol (pentahydrate)[5] |

Table 2: Physicochemical Properties of Spectinomycin Dihydrochloride Pentahydrate

| Property | Value | References |

| Appearance | White to pale buff crystalline powder[6] | |

| Melting Point | 205-207 °C (decomposes) | |

| pKa | 6.95, 8.70 | [7] |

| Solubility | Water: 50 mg/mL, 100 mg/mL[6] | DMSO: 11 mg/mL[8], 27.5 mg/mL[5], 99 mg/mL[3] |

| Stability | Stable under normal conditions[9][10]. Store powder at 2-8°C[6]. Aqueous solutions are recommended to be prepared fresh and used within one day[8]. |

Mechanism of Action and Antimicrobial Spectrum

Spectinomycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2] Unlike other aminoglycosides, it does not typically cause misreading of the mRNA codon.

Signaling Pathway of Protein Synthesis Inhibition

Spectinomycin binds to the 30S ribosomal subunit, specifically to the 16S rRNA. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in polypeptide chain elongation. This action effectively halts protein synthesis.

Caption: Mechanism of spectinomycin action on the bacterial ribosome.

Antimicrobial Spectrum

Spectinomycin is primarily active against Gram-negative bacteria, with its most notable clinical use being the treatment of infections caused by Neisseria gonorrhoeae. It also demonstrates activity against a range of other Gram-negative and some Gram-positive organisms.

Mechanisms of Resistance

Bacterial resistance to spectinomycin can arise through several mechanisms:

-

Target Site Modification: Mutations in the 16S rRNA or ribosomal protein S5 can prevent spectinomycin from binding to the 30S ribosomal subunit.

-

Enzymatic Inactivation: The aadA gene encodes for an aminoglycoside adenylyltransferase that can modify and inactivate spectinomycin.

-

Efflux Pumps: Active transport systems can pump the antibiotic out of the bacterial cell, reducing its intracellular concentration.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method for determining the MIC of spectinomycin dihydrochloride, based on EUCAST and CLSI guidelines.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

-

Preparation of Spectinomycin Stock Solution: Prepare a stock solution of spectinomycin dihydrochloride in sterile deionized water at a concentration of 10 mg/mL. Filter-sterilize the solution through a 0.22 µm filter.

-

Preparation of Microdilution Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of the spectinomycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours) on a non-selective agar plate, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the spectinomycin dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of spectinomycin that completely inhibits visible growth of the organism.

Plasmid Selection in E. coli

Spectinomycin is commonly used as a selective agent for plasmids carrying the aadA resistance gene.

Caption: Workflow for bacterial transformation and plasmid selection.

Methodology:

-

Preparation of Selective Media:

-

LB Agar Plates: Prepare Luria-Bertani (LB) agar and autoclave. Allow the agar to cool to approximately 50-55°C before adding spectinomycin dihydrochloride to a final concentration of 50-100 µg/mL. Pour the plates and allow them to solidify.

-

LB Broth: Prepare LB broth and autoclave. Before use, add spectinomycin dihydrochloride to a final concentration of 50-100 µg/mL from a sterile stock solution.

-

-

Transformation of Competent Cells:

-

Thaw a vial of competent E. coli cells on ice.

-

Add 1-5 µL of the plasmid DNA containing the spectinomycin resistance marker to the cells.

-

Incubate the mixture on ice for 30 minutes.

-

Heat-shock the cells at 42°C for 45-60 seconds, followed by immediate transfer to ice for 2 minutes.

-

-

Outgrowth: Add 250-1000 µL of SOC or LB medium (without antibiotic) to the cells and incubate at 37°C for 1 hour with shaking. This allows for the expression of the resistance gene.

-

Plating: Spread an appropriate volume (e.g., 100 µL) of the cell suspension onto the pre-warmed selective LB agar plates.

-

Incubation: Incubate the plates at 37°C for 12-18 hours, or until colonies are visible.

-

Colony Selection: Pick individual colonies and inoculate into selective LB broth for further cultivation and plasmid DNA purification.

Safety and Handling

Spectinomycin dihydrochloride should be handled in accordance with standard laboratory safety procedures. It is a potential skin and eye irritant.[11] Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.[9][11] Fine particles may form an explosive mixture with air.[9]

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for professional medical or laboratory advice. Always consult the relevant safety data sheets and established laboratory protocols before handling any chemical substances.

References

- 1. Spectinomycin Dihydrochloride | C14H26Cl2N2O7 | CID 64740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectinomycin Dihydrochloride | C14H26Cl2N2O7 | CID 64740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. Spectinomycin dihydrochloride pentahydrate | ribosome | TargetMol [targetmol.com]

- 6. himedialabs.com [himedialabs.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.pfizer.com [cdn.pfizer.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

Spectinomycin Dihydrochloride's Mode of Action in Prokaryotes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectinomycin, an aminocyclitol antibiotic, is a potent inhibitor of bacterial protein synthesis. Its bacteriostatic action stems from its specific binding to the 30S ribosomal subunit, where it physically obstructs the translocation step of peptide chain elongation. This guide provides a comprehensive overview of the molecular mechanism of spectinomycin, detailing its interaction with the ribosome, its impact on translational dynamics, and the molecular bases of bacterial resistance. This document synthesizes structural, biochemical, and kinetic data to offer a detailed resource for researchers in microbiology and drug development.

Introduction

Spectinomycin is a broad-spectrum antibiotic primarily used for the treatment of infections caused by Gram-negative bacteria, most notably Neisseria gonorrhoeae.[1][2] It is produced by the bacterium Streptomyces spectabilis.[3] Chemically related to aminoglycosides, spectinomycin is distinct in its structure and its generally lower toxicity profile.[4] The primary mechanism of action is the inhibition of protein synthesis, a fundamental process for bacterial viability and proliferation.[5] This guide delves into the intricate molecular details of how spectinomycin dihydrochloride exerts its effects on prokaryotic ribosomes.

The Molecular Target: The Prokaryotic Ribosome

Spectinomycin selectively targets the bacterial 70S ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into protein. Specifically, it binds to the small 30S subunit.[5][6] This specificity for prokaryotic ribosomes over eukaryotic 80S ribosomes is a cornerstone of its clinical efficacy and safety.[6]

Binding Site on the 30S Subunit

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have precisely mapped the binding site of spectinomycin.[7][8] It binds to a specific pocket within the 16S ribosomal RNA (rRNA), primarily interacting with helix 34 (h34) in the head domain of the 30S subunit.[7][9] Key nucleotide residues involved in this interaction include G1064 and C1192.[10] The rigid, fused ring structure of spectinomycin fits snugly into this site, establishing a stable interaction that is critical for its inhibitory action.[10]

Mechanism of Action: Inhibition of Translocation

Spectinomycin's primary mode of action is the inhibition of the translocation step of protein synthesis elongation.[11][12] Translocation is a dynamic process where the ribosome moves one codon down the mRNA, a movement catalyzed by Elongation Factor G (EF-G). This process requires significant conformational changes within the ribosome, particularly a swiveling motion of the 30S subunit head relative to its body.[7]

Spectinomycin binding to helix 34 sterically blocks this crucial head swiveling motion.[7][8] By locking the 30S head in a non-rotated conformation, spectinomycin prevents the coordinated movement of transfer RNAs (tRNAs) from the A (aminoacyl) site to the P (peptidyl) site, and from the P site to the E (exit) site.[12] This effectively halts the progression of the ribosome along the mRNA, leading to a cessation of polypeptide chain elongation.[6] While it potently inhibits elongation, spectinomycin has been observed to have a more pronounced effect on initiating ribosomes, likely by blocking the first translocation event after the formation of the initiation complex.[13][14]

Quantitative Insights into Inhibition

While precise, universally agreed-upon dissociation constants (Kd) and inhibition constants (Ki) for spectinomycin are not consistently reported in the literature, kinetic studies have provided valuable insights into its inhibitory properties. Isothermal titration calorimetry experiments to determine the Kd have proven challenging due to precipitation issues, though they suggest a micromolar affinity.

Biochemical assays have demonstrated that spectinomycin's inhibition of translocation is concentration-dependent. Studies observing the kinetics of forward translocation in the presence of EF-G have noted biphasic kinetics, where higher concentrations of spectinomycin lead to an accumulation of more slowly translocating ribosome complexes.[7] In vitro reverse translocation experiments have shown that spectinomycin alters both the rate and the completeness of this process.[8]

| Parameter | Observation | Reference |

| Effect on Translocation | Biphasic kinetics observed, with higher concentrations favoring slower translocation. | [7] |

| Reverse Translocation | Alters both the rate and completeness of reverse translocation in vitro. | [8] |

| Ribosomal Occupancy | Primarily inhibits initiating ribosomes by blocking the first translocation event. | [13][14] |

Mechanisms of Resistance

Bacterial resistance to spectinomycin can arise through several mechanisms:

-

Target Site Modification: Mutations in the 16S rRNA at the spectinomycin binding site, particularly at nucleotides G1064 and C1192, can significantly reduce the drug's binding affinity.[12] Mutations in the ribosomal protein S5 have also been implicated in resistance, especially in Neisseria gonorrhoeae.[12][15]

-

Enzymatic Inactivation: A common mechanism of resistance is the enzymatic modification of spectinomycin by aminoglycoside nucleotidyltransferases (ANTs) or adenylyltransferases.[9][11] These enzymes catalyze the transfer of an adenylyl group to the drug, rendering it unable to bind to the ribosome.

-

Efflux Pumps: Active efflux of the drug out of the bacterial cell can also contribute to resistance by reducing the intracellular concentration of spectinomycin.[11]

Experimental Protocols

In Vitro Transcription-Translation (IVTT) Assay to Assess Spectinomycin Activity

This protocol allows for the rapid assessment of spectinomycin's inhibitory effect on protein synthesis in a cell-free system.

Materials:

-

E. coli S30 extract-based IVTT kit

-

Plasmid DNA encoding a reporter gene (e.g., luciferase or GFP) under the control of a T7 promoter

-

Spectinomycin dihydrochloride stock solution (10 mM in nuclease-free water)

-

Nuclease-free water

Procedure:

-

Thaw all IVTT components on ice.

-

Prepare a master mix of the IVTT components (S30 extract, reaction buffer, amino acid mix, etc.) according to the manufacturer's instructions.

-

Prepare serial dilutions of the spectinomycin stock solution to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

In separate reaction tubes, combine the IVTT master mix, plasmid DNA (at the recommended concentration), and the different concentrations of spectinomycin. Include a no-spectinomycin control.

-

Adjust the final volume of each reaction with nuclease-free water.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Quantify the expression of the reporter protein (e.g., measure luminescence for luciferase or fluorescence for GFP).

-

Plot the reporter signal as a function of spectinomycin concentration to determine the IC50 value.

Toe-printing Assay to Map Ribosome Stalling

This technique identifies the precise location on an mRNA where the ribosome is stalled by spectinomycin.

Materials:

-

In vitro transcribed and purified mRNA of interest

-

Purified 70S ribosomes

-

Deacylated initiator tRNA (tRNAfMet)

-

Reverse transcriptase

-

A DNA primer labeled with a fluorescent dye or radioisotope, complementary to a region downstream of the start codon of the mRNA

-

dNTPs

-

Spectinomycin dihydrochloride

-

Reaction buffer (containing Mg2+, K+, and other necessary ions)

Procedure:

-

Formation of the Initiation Complex:

-

Incubate the mRNA, 70S ribosomes, and tRNAfMet in the reaction buffer to allow the formation of the 70S initiation complex at the start codon.

-

-

Addition of Spectinomycin:

-

Add spectinomycin to the reaction at a concentration known to inhibit translocation. Incubate for a short period to allow binding.

-

-

Primer Annealing and Extension:

-

Add the labeled primer and incubate to allow annealing to the mRNA.

-

Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.

-

-

Analysis of cDNA Products:

-

Stop the reaction and purify the cDNA products.

-

Analyze the size of the cDNA products by denaturing polyacrylamide gel electrophoresis or capillary electrophoresis.

-

The reverse transcriptase will be blocked by the stalled ribosome, resulting in a truncated cDNA product (the "toe-print"). The length of this product can be used to map the exact position of the ribosome on the mRNA.

-

Visualizations

Spectinomycin's Interaction with the 30S Ribosomal Subunit

References

- 1. Ribosomal Protein Conferring Sensitivity to the Antibiotic Spectinomycin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cryoem.wisc.edu [cryoem.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. jdc.jefferson.edu [jdc.jefferson.edu]

- 5. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of initiating ribosomes by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Inhibition of Initiating Ribosomes by Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro transcription–translation using bacterial genome as a template to reconstitute intracellular profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 15. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectinomycin: A Deep Dive into its Bacteriostatic and Bactericidal Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinomycin, an aminocyclitol antibiotic derived from Streptomyces spectabilis, has long been a subject of interest in the field of antimicrobial research.[1] Its unique mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis, distinguishes it from many other antibiotic classes.[1][2] This guide provides a comprehensive technical overview of the bacteriostatic and bactericidal nature of spectinomycin, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of Ribosomal Translocation

Spectinomycin exerts its antimicrobial effect by binding to the 30S subunit of the bacterial ribosome.[2][3] This interaction specifically interferes with the translocation step of protein synthesis, a crucial process where the ribosome moves along the mRNA to read the next codon.[3][4] By binding to a pocket in the head of the 30S subunit, spectinomycin sterically blocks the swiveling motion of the ribosomal head, a conformational change essential for the movement of tRNA and mRNA, effectively halting peptide chain elongation.[1] This inhibition of protein synthesis prevents the production of essential proteins required for bacterial growth and replication, leading to a bacteriostatic effect.[4] While primarily considered bacteriostatic, some evidence suggests that at high concentrations, spectinomycin may exhibit bactericidal activity.[5]

Caption: Mechanism of Spectinomycin Action

Quantitative Analysis of Spectinomycin Activity

The antimicrobial activity of spectinomycin is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. An antibiotic is generally considered bacteriostatic if the MBC/MIC ratio is >4.

The following tables summarize the MIC and MBC values of spectinomycin against a range of clinically relevant bacteria.

| Bacterium | Spectinomycin MIC (µg/mL) | Spectinomycin MBC (µg/mL) | Reference(s) |

| Neisseria gonorrhoeae | 7.5 - 15 | 15 - 30 | [6] |

| Escherichia coli | 16 - 64 | >100 | [7] |

| Staphylococcus aureus | 62.5 | >250 | [8] |

| Streptococcus pneumoniae | >100 | Not widely reported | [1] |

| Haemophilus influenzae | 32 - 128 | Not widely reported | [1] |

| Mycobacterium tuberculosis | 12.5 - 50 | >64 | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Spectinomycin stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for OD600 measurement)

-

Sterile agar plates (for MBC determination)

Procedure:

-

Preparation of Spectinomycin Dilutions: Prepare a serial two-fold dilution of spectinomycin in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of spectinomycin that completely inhibits visible growth of the organism as detected by the unaided eye.

-

MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto a sterile agar plate. Incubate the agar plates at 35°C ± 2°C for 18-24 hours. The MBC is the lowest concentration of spectinomycin that results in a ≥99.9% reduction in the initial inoculum count.

Caption: MIC and MBC Determination Workflow

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic picture of the antimicrobial activity of an antibiotic over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

Spectinomycin stock solution

-

Sterile flasks or tubes

-

Shaking incubator (35°C ± 2°C)

-

Spectrophotometer (for OD600 measurement)

-

Sterile saline or PBS for dilutions

-

Sterile agar plates

-

Pipettes and sterile tips

Procedure:

-

Inoculum Preparation: Prepare a starting bacterial culture in CAMHB with an initial density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Antibiotic Addition: Add spectinomycin to the test flasks at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without any antibiotic.

-

Incubation and Sampling: Incubate the flasks in a shaking incubator at 35°C ± 2°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.

-

Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each spectinomycin concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth or a <3-log₁₀ reduction in CFU/mL.

Caption: Time-Kill Curve Assay Workflow

Conclusion

Spectinomycin is a predominantly bacteriostatic antibiotic that functions by inhibiting bacterial protein synthesis through a specific interaction with the 30S ribosomal subunit, leading to the blockage of translocation.[2][3] While generally not bactericidal at typical therapeutic concentrations, its efficacy against specific pathogens, such as Neisseria gonorrhoeae, has been well-established.[6] The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced bacteriostatic and potential bactericidal properties of spectinomycin and its analogs against a wide array of bacterial species. Understanding these fundamental characteristics is paramount for the rational design and development of new antimicrobial agents.

References

- 1. Aminomethyl Spectinomycins as Novel Therapeutics for Drug Resistant Respiratory Tract and Sexually Transmitted Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vitro activity of spectinomycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 4. In Vitro Activity of Spectinomycin Against Recent Urinary Tract Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectinomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial susceptibility among Streptococcus pneumoniae and Haemophilus influenzae collected globally between 2015 and 2017 as part of the Tigecycline Evaluation and Surveillance Trial (TEST) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. library.search.stmarys-ca.edu [library.search.stmarys-ca.edu]

The aadA Gene: A Comprehensive Technical Guide to Spectinomycin Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of antibiotic resistance is a critical global health challenge. Spectinomycin, an aminocyclitol antibiotic, targets the bacterial ribosome to inhibit protein synthesis. However, its efficacy is often compromised by the presence of resistance genes. Among the most prevalent mechanisms is the enzymatic inactivation of the antibiotic by aminoglycoside adenylyltransferases. This technical guide provides an in-depth analysis of the aadA gene, which encodes a key enzyme responsible for spectinomycin resistance. We will delve into its function, mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.

Core Function of the aadA Gene

The aadA gene encodes an enzyme known as aminoglycoside-3''-adenylyltransferase (also referred to as ANT(3'')(9)).[1] This enzyme confers resistance to both spectinomycin and streptomycin by catalyzing the transfer of an adenylyl group (AMP) from ATP to the antibiotic molecule.[2][3] This modification prevents the antibiotic from binding to its target site on the 16S rRNA of the bacterial 30S ribosomal subunit, thereby rendering it ineffective.[2][4] The aadA gene is frequently found on mobile genetic elements such as plasmids and integrons, facilitating its horizontal transfer between different bacterial species and contributing to the widespread dissemination of resistance.[5][6][7]

Mechanism of Action: Enzymatic Inactivation of Spectinomycin

The AadA enzyme is a dual-specificity adenylyltransferase that acts on both spectinomycin and streptomycin, despite their structural differences.[2][8] The catalytic process is magnesium-dependent and involves the O-adenylation of the antibiotic.[2]

Specifically for spectinomycin, the AadA enzyme catalyzes the transfer of an adenylyl group from an ATP molecule to the 9-hydroxyl group of the spectinomycin molecule.[2][3][9] This structural modification sterically hinders the binding of spectinomycin to the ribosome, thus allowing protein synthesis to proceed unimpeded in the presence of the antibiotic.

The enzymatic reaction can be summarized as follows:

Spectinomycin + ATP --(AadA, Mg2+)--> 9-O-adenylylspectinomycin + Diphosphate[3]

The AadA protein consists of two domains: an N-terminal adenylyltransferase domain and a C-terminal helical domain. The active site is located in the cleft between these two domains.[2][10] ATP binding induces a conformational change that positions the two domains for subsequent binding of the antibiotic substrate.[2] Key amino acid residues, such as Glu-87, have been identified as being crucial for the catalytic activity of the enzyme.[2]

Quantitative Data: Impact of aadA on Spectinomycin Resistance

The expression of the aadA gene leads to a significant increase in the Minimum Inhibitory Concentration (MIC) of spectinomycin for the host bacterium. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Below is a summary of representative MIC data.

| Bacterial Strain/Construct | Relevant Genotype | Spectinomycin MIC (µg/mL) | Reference |

| E. coli DH5α (control) | No aadA | <40 | [11] |

| E. coli DH5α with aadA plasmid | aadA+ | >512 | [8] |

| P. multocida Transformant | aadA14+ | ≥ 512 | [9] |

| E. faecalis Transconjugant | aadA+ | 4000 | [12] |

| M. morganii A19 with aadA37 | aadA37+ | >1024 | |

| E. coli with WT AadA | Wild-type aadA | 1024 | |

| E. coli with AadA W173A mutant | aadA W173A | 1024 | |

| E. coli with AadA D178A mutant | aadA D178A | 1024 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the aadA gene and its product.

PCR Amplification of the aadA Gene from Bacterial Isolates

This protocol describes the amplification of the aadA gene from bacterial genomic DNA.

Materials:

-

Bacterial colony

-

PCR reaction mix (containing Taq DNA polymerase, dNTPs, MgCl₂, and reaction buffer)

-

Forward and reverse primers for aadA (e.g., aadA-F: 5'-TGATTTGCTGGTACGGAC-3', aadA-R: 5'-CGCTATGTTCTCTTGCTTTTG-3')[3]

-

Nuclease-free water

-

Thermocycler

Procedure:

-

Template Preparation: Resuspend a single bacterial colony in 50 µL of sterile nuclease-free water. Heat the suspension at 95°C for 10 minutes to lyse the cells and release the genomic DNA. Centrifuge at 13,000 x g for 1 minute and use 1-5 µL of the supernatant as the DNA template.

-

PCR Reaction Setup: In a PCR tube, combine the following components:

-

PCR reaction mix (2X): 12.5 µL

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

DNA template: 1-5 µL

-

Nuclease-free water: to a final volume of 25 µL

-

-

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

30 Cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 7 minutes

-

-

Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the presence of a band of the expected size for the aadA gene (approximately 800 bp).

Cloning of the aadA Gene into an Expression Vector

This protocol outlines the steps for cloning the amplified aadA gene into a plasmid vector for subsequent protein expression.

Materials:

-

Purified aadA PCR product

-

Expression vector (e.g., pET series)

-

Restriction enzymes and corresponding buffers

-

T4 DNA ligase and buffer

-

Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

-

LB agar plates with appropriate antibiotics

Procedure:

-

Restriction Digest: Digest both the purified aadA PCR product and the expression vector with the same restriction enzymes.

-

Ligation: Ligate the digested aadA insert into the linearized vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli DH5α cells.[7][13][14]

-

Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for vector selection.

-

Verification: Screen the resulting colonies by colony PCR and subsequent sequencing to confirm the correct insertion of the aadA gene.

Expression and Purification of the AadA Protein

This protocol describes the overexpression and purification of the AadA protein from E. coli.

Materials:

-

E. coli BL21(DE3) cells carrying the aadA expression plasmid

-

LB broth with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer

-

Ni-NTA affinity chromatography column

-

Wash and elution buffers

Procedure:

-

Expression: Grow the E. coli culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication.

-

Purification: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged AadA protein with elution buffer containing imidazole.[15][16][17]

-

Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and size.

Determination of Spectinomycin Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of spectinomycin.[18]

Materials:

-

Bacterial strain to be tested

-

Mueller-Hinton broth (MHB)

-

Spectinomycin stock solution

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[18]

-

Serial Dilution: Perform a two-fold serial dilution of spectinomycin in MHB across the wells of a 96-well plate.[19]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of spectinomycin that shows no visible bacterial growth.[20]

Visualizations

Mechanism of AadA-mediated Spectinomycin Resistance

Caption: Mechanism of AadA-mediated spectinomycin resistance in a bacterial cell.

Experimental Workflow for Studying aadA Gene Function

Caption: Experimental workflow for the characterization of the aadA resistance gene.

Conclusion

The aadA gene represents a significant clinical challenge due to its efficient inactivation of spectinomycin and its prevalence on mobile genetic elements. A thorough understanding of its function and mechanism is paramount for the development of novel strategies to combat antibiotic resistance. This technical guide provides a foundational resource for researchers and professionals in the field, offering both theoretical knowledge and practical experimental protocols to facilitate further investigation into this important resistance determinant. The continued study of aadA and similar resistance mechanisms is essential for the future of antimicrobial therapy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Detection of a Streptomycin/Spectinomycin Adenylyltransferase Gene (aadA) in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Bacterial Genomic DNA Isolation [protocols.io]

- 6. med.upenn.edu [med.upenn.edu]

- 7. addgene.org [addgene.org]

- 8. Northern & Southern Blot Protocols [sigmaaldrich.com]

- 9. Transformation of DNA [qiagen.com]

- 10. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Transforming E.coli with Engineered Plasmid [sigmaaldrich.com]

- 13. neb.com [neb.com]

- 14. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 15. iba-lifesciences.com [iba-lifesciences.com]

- 16. High Level Expression and Purification of Recombinant Proteins from Escherichia coli with AK-TAG - PMC [pmc.ncbi.nlm.nih.gov]

- 17. med.upenn.edu [med.upenn.edu]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Spectinomycin Dihydrochloride Pentahydrate

For Immediate Release

This technical guide provides an in-depth analysis of the aqueous solubility and stability of spectinomycin dihydrochloride pentahydrate, a critical aminocyclitol antibiotic. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies, and visualizes complex pathways to support the effective formulation and application of this important compound.

Executive Summary

Spectinomycin dihydrochloride pentahydrate exhibits high solubility in water, a crucial attribute for its formulation as an injectable antibiotic. However, its stability in aqueous solutions is influenced by several factors, most notably pH and temperature. Understanding these parameters is paramount for ensuring the efficacy and safety of spectinomycin-based therapies. This guide details the solubility profile, degradation pathways, and stability-indicating analytical methods for spectinomycin in an aqueous environment.

Solubility in Water

Spectinomycin dihydrochloride pentahydrate is readily soluble in water. The following table summarizes the reported solubility data from various sources.

Table 1: Aqueous Solubility of Spectinomycin Dihydrochloride Pentahydrate

| Solubility Value | Solvent | Notes | Source(s) |

| 100 mg/mL | Water | - | [1] |

| 99 mg/mL (199.85 mM) | Water | At 25°C | [2] |

| 62.5 mg/mL (126.17 mM) | Water | Requires sonication | |

| 50 mg/mL | Water | - | |

| Miscible | Water | - | |

| 10 mg/mL | PBS (pH 7.2) | - | |

| Soluble to 100 mM | Water | - |

Experimental Protocol for Solubility Determination

While specific protocols from the cited sources are not exhaustively detailed, a general method for determining the equilibrium solubility of a substance like spectinomycin dihydrochloride pentahydrate in water can be described as follows. This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

Objective: To determine the maximum concentration of spectinomycin dihydrochloride pentahydrate that can be dissolved in water at a specified temperature.

Materials:

-

Spectinomycin dihydrochloride pentahydrate powder

-

Purified water (e.g., deionized or distilled)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of spectinomycin dihydrochloride pentahydrate powder to a known volume of water in a sealed container. The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered solution with a suitable mobile phase and analyze the concentration of spectinomycin using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Stability in Water

The stability of spectinomycin in aqueous solutions is a critical factor for its storage and administration. The primary degradation pathway is hydrolysis, which is significantly influenced by the pH and temperature of the solution.

Effect of pH and Temperature

In aqueous solutions, spectinomycin is susceptible to both acidic and basic hydrolysis. The rate of hydrolysis is accelerated at pH values above 6.0 due to catalysis by hydroxide ions.[3] Elevated temperatures also increase the rate of degradation.[3] For this reason, it is often recommended that aqueous solutions of spectinomycin be freshly prepared and not stored for extended periods, with some sources advising against storage for more than one day.

Degradation Pathways

The degradation of spectinomycin in an aqueous environment can proceed through several pathways, including hydrolysis of the glycosidic bond and modification of its core structure. The primary degradation products that have been identified include actinamine, (4R)-dihydrospectinomycin, (4S)-dihydrospectinomycin, dihydroxyspectinomycin, and actinospectinoic acid.

Under acidic conditions, hydrolysis can lead to the formation of actinamine.[4][5] The formation of other degradation products can occur under various stress conditions.

References

Methodological & Application

Application Notes and Protocols for Spectinomycin Dihydrochloride in Plant Transformation

Harnessing Spectinomycin Dihydrochloride for Robust Selection of Transgenic Plants

Introduction

Spectinomycin dihydrochloride is a potent aminocyclitol antibiotic that serves as a highly effective selective agent in plant transformation protocols. Its specific inhibition of plastid protein synthesis provides a distinct visual screen for identifying transformed cells and tissues. Non-transformed plant cells, when exposed to spectinomycin, exhibit a characteristic bleached or white phenotype due to the impairment of chloroplast development. In contrast, cells successfully transformed with a corresponding resistance gene, most commonly the aadA (aminoglycoside-3"-adenyltransferase) gene, remain green and continue to develop normally. This clear phenotypic distinction makes spectinomycin a valuable tool for researchers in plant biotechnology and drug development. The aadA gene confers resistance by enzymatically adenylating spectinomycin, rendering it unable to bind to the ribosomal target.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of spectinomycin dihydrochloride as a selection agent in plant transformation.

Mechanism of Action

Spectinomycin functions by binding to the 30S subunit of prokaryotic-type ribosomes, which are found in bacteria and in the plastids (chloroplasts) of plant cells.[3][4][5] This binding event specifically interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby inhibiting protein synthesis.[4][6] In plants, this disruption of plastid protein synthesis prevents the proper development and function of chloroplasts, leading to the characteristic bleached phenotype of sensitive tissues.[7] The resistance mechanism conferred by the aadA gene involves the enzymatic detoxification of spectinomycin.

References

- 1. US5073675A - Method of introducing spectinomycin resistance into plants - Google Patents [patents.google.com]

- 2. Spontaneous spectinomycin resistance mutations detected after biolistic transformation of Daucus carota L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectinomycin dihydrochloride pentahydrate [himedialabs.com]

- 4. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]

- 5. Spectinomycin dihydrochloride pentahydrate, Cell Culture Grade 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Plastid protein synthesis is required for plant development in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Spectinomycin Dihydrochloride Stock Solution for Cell Culture

Introduction

Spectinomycin dihydrochloride is an aminocyclitol antibiotic, closely related to the aminoglycosides, produced by the bacterium Streptomyces spectabilis.[1][2] It is a broad-spectrum antibiotic effective against a variety of gram-positive and gram-negative bacteria.[1][3] In the context of cell culture, spectinomycin is a valuable tool for preventing bacterial contamination and for the selection of cells engineered to express spectinomycin resistance genes.[2]

The mechanism of action of spectinomycin involves the inhibition of bacterial protein synthesis.[4][5] It specifically binds to the 30S ribosomal subunit, thereby interfering with the translocation of peptidyl-tRNA and ultimately halting protein elongation.[1][2][6] This bacteriostatic action prevents the growth and proliferation of contaminating bacteria in cell cultures.[5]

This document provides a detailed protocol for the preparation, quality control, and storage of a spectinomycin dihydrochloride stock solution for use in cell culture applications.

Chemical Properties

A clear understanding of the chemical properties of spectinomycin dihydrochloride pentahydrate is crucial for the accurate preparation of stock solutions.

| Property | Value | References |

| Molecular Formula | C₁₄H₂₄N₂O₇ · 2HCl · 5H₂O | [1][7] |

| Molecular Weight | 495.35 g/mol | [1][7][8] |

| Appearance | White to pale buff crystalline powder | [1] |

| Solubility (in water) | 50-100 mg/mL | [1][2][7] |

| Solubility (in DMSO) | ~81-99 mg/mL | [8][9] |

| Solubility (in Ethanol) | ~11 mg/mL | [8] |

Experimental Protocol: Preparation of a 100 mg/mL Spectinomycin Stock Solution

This protocol outlines the steps for preparing a 100 mg/mL stock solution of spectinomycin dihydrochloride in water.

3.1. Materials

-